Benzamide, p-(isopropylsulfonyl)-
Description
Contextualization within the Benzamide (B126) Class of Organic Compounds
Benzamides are a class of organic compounds defined by a carboxamido group attached to a benzene (B151609) ring. hmdb.cafoodb.ca The fundamental structure of benzamide itself is C₇H₇NO. wikipedia.org These compounds are typically white or pale-colored powders and can be found in various pharmaceuticals and industrial chemicals. pharmaguideline.com The benzamide functional group consists of a carbonyl group linked to a nitrogen atom. pharmaguideline.com This core structure serves as a versatile scaffold in organic synthesis and drug discovery, with numerous derivatives created by substituting various functional groups onto the benzene ring. ontosight.aimdpi.com
Significance of Sulfonyl Moieties in Chemical Biology and Medicinal Chemistry
The sulfonyl group (-S(=O)₂) is a critical functional group in the realm of medicinal chemistry and drug design. sioc-journal.cnnih.gov Its inclusion in a molecule can impart several beneficial properties. Structurally, the sulfonyl group can act as a bioisostere for other functional groups like carbonyls or carboxyls, potentially maintaining or enhancing biological activity. sioc-journal.cn
Key properties endowed by the sulfonyl moiety include:
Hydrogen Bonding Capability: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net
Modulation of Physicochemical Properties: The introduction of a sulfonyl group can alter a molecule's solubility and acid-base characteristics. sioc-journal.cn
Structural Rigidity: When incorporated into a ring structure, the sulfonyl group can constrain the conformation of side chains, leading to a more specific fit within the active sites of biological targets. nih.govresearchgate.net
These characteristics have led to the widespread use of sulfonyl-containing compounds, such as sulfonamides and sulfones, in the development of therapeutic agents for various conditions. nih.govresearchgate.net The sulfonyl fluoride (B91410) group, a related moiety, has also emerged as a valuable tool in chemical biology for creating targeted covalent inhibitors. acs.org
Overview of Research Trajectories for p-(isopropylsulfonyl)benzamide Derivatives
Research into p-(isopropylsulfonyl)benzamide and its derivatives has explored their potential in several areas. Studies have investigated their synthesis and biological activities, including potential antimicrobial and anti-inflammatory effects. ontosight.ai
One specific derivative, N-Isopropyl-p-(isopropylsulfonyl)benzamide, has been studied for its effects on the central nervous system, with research indicating behavioral effects such as anticonvulsant and muscle weakness properties in animal models. drugfuture.com The exploration of benzamide derivatives continues to be an active area of research, with studies focusing on their potential as P-glycoprotein inhibitors to combat multidrug resistance in cancer, as anti-fatigue agents, and as FtsZ inhibitors for antimicrobial applications. mdpi.comnih.govmdpi.com These diverse research avenues highlight the modularity of the benzamide scaffold and the significant impact of substitutions like the isopropylsulfonyl group on biological activity.
Physicochemical and Identification Data
The following tables provide key data for Benzamide, p-(isopropylsulfonyl)- and its N-isopropyl derivative.
Table 1: Properties of N-Isopropyl-p-(isopropylsulfonyl)benzamide
| Property | Value |
|---|---|
| CAS Number | 18507-23-8 drugfuture.comguidechem.com |
| Molecular Formula | C₁₃H₁₉NO₃S drugfuture.comguidechem.com |
| Molecular Weight | 269.39 g/mol drugfuture.com |
| Synonyms | p-Isopropylsulfonyl-N-isopropylbenzamide drugfuture.com |
Table 2: Properties of N-(2-Hydroxyethyl)-p-(isopropylsulfonyl)benzamide
| Property | Value |
|---|---|
| CAS Number | 20884-74-6 chemicalbook.com |
| Molecular Formula | C₁₂H₁₇NO₄S chemicalbook.com |
| Molecular Weight | 271.33 g/mol chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
20884-66-6 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
4-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C10H13NO3S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H2,11,12) |
InChI Key |
SCHHCBRKJGZVOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Spectroscopic and Computational Characterization of P Isopropylsulfonyl Benzamide Systems
X-ray Diffraction Analysis for Solid-State Structural Elucidation
X-ray powder diffraction (XRPD) is a primary technique for characterizing crystalline solids, providing information on phase identity, polymorphism, and crystallinity. units.it For a definitive three-dimensional structure, single-crystal X-ray diffraction is employed. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice. nih.govnih.gov
While a crystal structure for p-(isopropylsulfonyl)benzamide itself is not publicly available, analysis of related compounds like N-(diisopropylphosphanyl)benzamide reveals key structural features that would be expected. mdpi.com A single-crystal X-ray analysis of p-(isopropylsulfonyl)benzamide would elucidate:
The planarity of the benzamide (B126) moiety.
The tetrahedral geometry around the sulfur atom in the sulfonyl group.
Crucially, the intermolecular interactions, such as hydrogen bonding involving the amide N-H protons and the oxygen atoms of the carbonyl and sulfonyl groups, which dictate the crystal packing. mdpi.com
Computational Chemistry Approaches
Computational chemistry serves as a powerful complement to experimental data, offering theoretical insights into molecular structure, stability, and electronic properties. Methods such as Density Functional Theory (DFT) and semi-empirical calculations are commonly used. nih.govnih.gov
For a series of related p-substituted N-phenylsulfonylbenzamides, the semi-empirical PM3 method was used to calculate parameters like bond orders, Mulliken charges, and heats of formation. mdpi.comnih.gov These theoretical data were then correlated with experimental IR spectral data and dissociation constants, showing that the factors controlling the electronic structure are the same as those influencing the spectroscopic properties. mdpi.comnih.gov Such calculations for p-(isopropylsulfonyl)benzamide could predict its optimized geometry, dipole moment, and the distribution of electron density, providing a deeper understanding of its reactivity and intermolecular interactions.
Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dntb.gov.ua It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies. nih.gov For aromatic sulfonamides, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to obtain optimized molecular structures. mdpi.com These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. unibo.it
For instance, in related sulfonamides, DFT calculations have been used to determine that the sulfonamide group typically adopts a tetrahedral geometry. mdpi.com The calculated geometric parameters are often in close agreement with experimental data obtained from techniques like X-ray diffraction. nih.gov
Vibrational analysis through DFT provides theoretical infrared (IR) and Raman spectra. nih.gov These calculated spectra are invaluable for assigning experimental vibrational bands to specific molecular motions. In studies of ortho-(4-tolylsulfonamido)benzamides, DFT has been used to assign strong peaks to the asymmetric and symmetric stretching vibrations of the S=O group and the S–N stretching vibrations. mdpi.com Such analysis is fundamental for confirming the molecular structure and understanding the forces between atoms.
Table 1: Representative Calculated Vibrational Frequencies for Aromatic Sulfonamides This table presents typical data obtained from DFT calculations on analogous sulfonamide compounds to illustrate the type of information generated.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Aromatic C–H Stretch | 2921–2971 | mdpi.com |
| Asymmetric S=O Stretch | 1313–1385 | mdpi.com |
| Symmetric S=O Stretch | 1149–1161 | mdpi.com |
| S–N Stretch | 906–961 | mdpi.com |
HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) Analysis
Frontier Molecular Orbital (FMO) analysis, which focuses on the HOMO and LUMO, is essential for understanding a molecule's electronic transitions and chemical reactivity. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the first empty orbital, acts as an electron acceptor. orientjchem.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more polarizable and reactive. orientjchem.orgijaers.com In studies of various benzamide and sulfonamide derivatives, DFT calculations are routinely used to determine the energies of these orbitals. For benzamide itself, the calculated HOMO-LUMO gap is approximately 5.65 eV. sci-hub.se DFT studies on related sulfonamides show that the distribution of these orbitals depends on the molecular structure; for example, in some 2-(benzenesulfonylamino)benzamides, the HOMO is primarily located on the anthranilamide portion, while the LUMO is localized on the sulfonamidobenzamide framework. mdpi.com This distribution is key to predicting how the molecule will interact with other species. ijaers.com
Table 2: Representative Frontier Molecular Orbital Data for Benzamide Derivatives This table illustrates typical HOMO-LUMO energy values and the resulting energy gap as calculated for benzamide and a representative derivative using DFT/B3LYP/6-31G(d,p). This data provides a baseline for understanding the electronic properties of p-(isopropylsulfonyl)benzamide.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Benzamide (Reference) | -6.724 | -1.071 | 5.653 | sci-hub.se |
| N-benzhydryl benzamide | -6.44 | -1.06 | 5.38 | sci-hub.se |
Reactivity Parameters and Orbital Composition Analysis
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These parameters provide insight into the stability and electrophilic nature of the compound. Key descriptors include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. orientjchem.org The electrophilicity index (ω) measures the energy stabilization when the system acquires additional electronic charge from the environment. ijaers.com Computational studies on sulfonamide derivatives have shown that structural modifications can significantly alter these parameters, thereby tuning the molecule's reactivity. orientjchem.orgijaers.com For instance, a compound with a higher electronegativity value is a better electron acceptor, while one with a lower chemical hardness is considered more reactive. orientjchem.orgijaers.com
Natural Bond Orbital (NBO) analysis provides further detail on orbital composition and intramolecular interactions. researchgate.net NBO analysis investigates charge transfer and delocalization of electron density from filled (donor) to empty (acceptor) orbitals. mdpi.com In sulfonamides, significant stabilizing interactions are often found, such as the delocalization of a lone pair from an oxygen atom to an antibonding orbital of the S-N bond, which confirms the charge delocalization within the sulfonamide framework. mdpi.com
Table 3: Representative Global Reactivity Descriptors for a Sulfonamide Derivative This table shows an example of reactivity parameters calculated for a representative sulfonamide, illustrating how these values are derived from FMO energies to predict chemical behavior.
| Parameter | Value (eV) | Significance | Reference |
| Ionization Potential (I) | 6.244 | Energy to remove an electron | ijaers.com |
| Electron Affinity (A) | 1.374 | Energy released when gaining an electron | ijaers.com |
| Electronegativity (χ) | 3.809 | Electron-attracting power | ijaers.com |
| Chemical Hardness (η) | 2.435 | Resistance to charge transfer | ijaers.com |
| Chemical Softness (S) | 0.205 | Ease of charge transfer | ijaers.com |
| Electrophilicity Index (ω) | 2.983 | Propensity to accept electrons | ijaers.com |
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations are invaluable for understanding how a molecule like p-(isopropylsulfonyl)benzamide would interact with its environment, such as a solvent or a biological target. peerj.com
In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces on each atom are calculated using a force field. mdpi.com Newton's equations of motion are then solved iteratively to simulate the movement of atoms and the evolution of the system over nanoseconds or longer. peerj.com This approach allows researchers to observe conformational changes, protein-ligand binding stability, and solvent interactions. nih.govnih.gov
For example, MD simulations have been used to study the binding of sulfonamides to enzyme targets, revealing key residues responsible for binding affinity and selectivity. peerj.com Such simulations can calculate interaction energies and analyze the stability of hydrogen bonds and other non-covalent interactions over the simulation time. peerj.comnih.gov For a molecule like p-(isopropylsulfonyl)benzamide, MD simulations could predict its hydration properties, conformational flexibility in solution, and the stability of its binding to a target protein, providing crucial insights for applications in materials science and drug design. nih.gov
Chemical Reactivity and Transformations of P Isopropylsulfonyl Benzamide Structures
Nucleophilic Substitution Reactions Involving Sulfonamide Functionalities
Nucleophilic substitution reactions involving the sulfonamide functionality of p-(isopropylsulfonyl)benzamide can occur at several positions, including the sulfur atom and the aromatic ring. The electron-withdrawing nature of the sulfonyl group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). capes.gov.br
Research into the SNAr reactions of benzamides has shown that the presence of activating groups, such as a nitro group, facilitates substitution. rsc.org For p-(isopropylsulfonyl)benzamide, the isopropylsulfonyl group serves as a significant electron-withdrawing substituent, thus activating the ortho and para positions relative to it for nucleophilic attack. However, the amide group is also present on the ring, which can influence the regioselectivity of such reactions. rsc.org Studies on related dichloro- and trichlorobenzamides have demonstrated a remarkable ortho-directing effect of the amide group in nucleophilic aromatic substitution reactions with ethanethiolate. rsc.org
Direct nucleophilic substitution at the tetracoordinate sulfur atom of the sulfonamide is also a possible reaction pathway. umn.edu Such reactions are a subject of extensive study and generally proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the heteroatom center. umn.edu In the case of dialkoxysulfonium salts, these reactions have been shown to proceed with an inversion of configuration at the sulfur atom. umn.edu The specific conditions and the nature of the nucleophile would determine the feasibility and outcome of a direct attack on the sulfur atom of p-(isopropylsulfonyl)benzamide.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Benzamides
| Substrate | Nucleophile | Key Finding | Reference |
|---|---|---|---|
| 2,4-Dichloro- and 2,3,4-Trichlorobenzamides | Potassium ethanethiolate | Remarkable ortho-regioselectivity to the amide group. | rsc.org |
| Nitrobenzene (with benzamide (B126) as nucleophile) | Benzamide/Tetramethylammonium hydroxide (B78521) | Formation of N-(4-nitrophenyl)benzamide, demonstrating direct amination. | rsc.org |
Amide Bond Hydrolysis and Stability Studies
The amide bond in p-(isopropylsulfonyl)benzamide, like other amides, is generally resistant to hydrolysis in neutral water, even with prolonged heating. pacific.edursc.org However, in the presence of an acid or a base, the hydrolysis proceeds at a more moderate rate. pacific.edursc.org In biological systems, this reaction is typically catalyzed by enzymes. pacific.edursc.org
Acid-catalyzed hydrolysis of an amide results in the formation of a carboxylic acid and the salt of an amine. pacific.edursc.orgnih.gov In the case of p-(isopropylsulfonyl)benzamide, acidic hydrolysis would yield p-(isopropylsulfonyl)benzoic acid and an ammonium (B1175870) salt.
Conversely, basic hydrolysis of an amide produces a salt of the carboxylic acid and an amine. pacific.edursc.orgnih.gov Therefore, treating p-(isopropylsulfonyl)benzamide with a base like sodium hydroxide would result in sodium p-(isopropylsulfonyl)benzoate and ammonia (B1221849). nih.gov
Recent studies have also explored the use of catalysts for amide bond hydrolysis. For instance, zirconium dioxide (ZrO₂) has been identified as an effective catalyst for the hydrolysis of amide bonds in dipeptides and even in robust polymers like nylon 6. organic-chemistry.org This suggests the potential for catalytic methods to facilitate the hydrolysis of the amide bond in p-(isopropylsulfonyl)benzamide under specific conditions. Kinetic studies on the hydrolysis of dipeptides catalyzed by a dimeric Zr(IV)-substituted polyoxometalate have shown significant rate accelerations. doubtnut.com
Table 2: Products of Amide Bond Hydrolysis
| Reaction Condition | Reactant | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis (e.g., with HCl) | Benzamide | Benzoic acid and Ammonium chloride | nih.gov |
| Basic Hydrolysis (e.g., with NaOH) | Benzamide | Sodium benzoate (B1203000) and Ammonia | nih.gov |
| ZrO₂ Catalysis | Glycylglycine | Glycine (B1666218) | organic-chemistry.org |
Reduction Reactions of Key Functional Groups
The reduction of p-(isopropylsulfonyl)benzamide can target either the amide or the sulfonamide functional group, and the outcome is highly dependent on the reducing agent and reaction conditions.
The reduction of the amide group in benzamides to the corresponding benzylamine (B48309) is a common transformation. acs.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this purpose, carried out in an ether solvent. acs.org Nickel-catalyzed reductions have also been developed, showing tolerance for various functional groups. nih.gov For instance, secondary and tertiary amides can be reduced to amines using this methodology. nih.gov Furthermore, some catalytic systems can achieve chemoselective reduction of amides, even in the presence of other reducible groups like nitro and cyano functionalities. rsc.org A Birch reduction of benzamide, using sodium in liquid ammonia with an alcohol, has been shown to reduce the aromatic ring to 1,4-dihydrobenzamide without reducing the amide group itself. pacific.edu
The sulfonamide group is known to be chemically robust, but it can be reduced under specific conditions. acs.org Reductive cleavage of sulfonamides is often used as a deprotection strategy in organic synthesis. acs.org Methods for this transformation include the use of dissolving metal reductions, such as with sodium in liquid ammonia or with magnesium in methanol. acs.orgnih.gov These reductions can lead to the cleavage of either the nitrogen-sulfur (N-S) bond or the carbon-sulfur (C-S) bond. nih.gov For example, a study on benzo-fused cyclic sulfonamides showed that Mg-MeOH can effect a double reductive cleavage of both N-S and C-S bonds. nih.gov
Table 3: Selected Reduction Methods for Amide and Sulfonamide Groups
| Functional Group | Reducing Agent/System | Product Type | Reference |
|---|---|---|---|
| Amide (Benzamide) | LiAlH₄ in Ether | Benzylamine | acs.org |
| Amide (Benzamide) | Clostridium sporogenes (biocatalytic) | Benzylamine | psu.edu |
| Amide (Secondary/Tertiary) | NiCl₂(dme)/PhSiH₃ | Amine | nih.gov |
| Sulfonamide (Aromatic) | Lithium in Ethylenediamine | Cleavage of sulfonamide and reduction of aromatic ring | acs.org |
| Sulfonamide (Benzo-fused cyclic) | Mg-MeOH | Double reductive cleavage of N-S and C-S bonds | nih.gov |
Complex Condensation Pathways
Benzamides and sulfonamides can participate in complex condensation reactions, particularly with dicarbonyl compounds like glyoxal (B1671930), under acid catalysis. These reactions can lead to the formation of intricate heterocyclic structures.
Studies on the acid-catalyzed condensation of benzamide with glyoxal have revealed the formation of a complex mixture of products. organic-chemistry.org Among the identified compounds were N,N'-(2,2-dihydroxyethane-1,1-diyl)dibenzamide and N,N',N'',N'''-(ethane-1,1,2,2-tetrayl)tetrabenzamide. organic-chemistry.org The reaction is sensitive to the concentration of the acid catalyst, with a 20% HCl content leading to the most vigorous reaction. organic-chemistry.org
Similar investigations have been carried out on the condensation of substituted sulfonamides with glyoxal. nih.gov For instance, the condensation of isopropylsulfonamide with benzamide and glyoxal has been explored. nih.gov These reactions can lead to the formation of caged compounds like aza- and oxaazaisowurtzitane derivatives. nih.gov However, it was noted that the carbamide group in benzamide can undergo hydrolysis under the condensation conditions, which can lead to intramolecular transpositions and cyclizations, complicating the formation of the desired caged structures. nih.gov The composition of the product mixture in these reactions is highly dependent on the solvent and the nature of the substituents on the aromatic ring. nih.govorganic-chemistry.org
Table 4: Products from the Acid-Catalyzed Condensation of Benzamide with Glyoxal
| Identified Product | Reaction Conditions | Reference |
|---|---|---|
| N,N'-(2,2-dihydroxyethane-1,1-diyl)dibenzamide | Acid-catalyzed condensation in polar solvents | |
| 1,2-bis(benzoylamino)-1,2-ethanediol (two isomers) | Acid-catalyzed condensation in polar solvents | |
| N,N'-(1-oxoethane-1,2-diyl)dibenzamide | Acid-catalyzed condensation, likely formed via 1,2-hydride shift | |
| 2-oxo-2-[(phenylcarbonyl)amino]ethyl benzoate | Acid-catalyzed condensation, likely formed via 1,2-hydride shift | |
| N,N',N'',N'''-(ethane-1,1,2,2-tetrayl)tetrabenzamide | Acid-catalyzed condensation in boiling toluene (B28343) with PTSA catalyst | organic-chemistry.org |
Structure Activity Relationship Sar and Bioisosteric Design Studies
Systematic Modification of the Benzamide (B126) Scaffold
The systematic modification of a chemical scaffold is a fundamental strategy in medicinal chemistry to elucidate the pharmacophore, which is the essential arrangement of functional groups responsible for a drug's biological activity. For a compound like p-(isopropylsulfonyl)benzamide, this involves a methodical alteration of its core structure to identify which parts are critical for its intended biological effect.
For p-(isopropylsulfonyl)benzamide, a similar systematic approach would involve:
Modification of the Isopropyl Group: Replacing the isopropyl group with other alkyl or aryl groups to probe the steric and electronic requirements of the sulfonyl pocket.
Modification of the Benzene (B151609) Ring: Introducing various substituents at different positions on the phenyl ring to evaluate their impact on activity.
Modification of the Amide Group: Altering the primary amide to secondary or tertiary amides, or replacing it with other functional groups.
An example of such a modification strategy on a related benzamide scaffold is illustrated in the synthesis of novel benzamide derivatives, where different benzoic acid compounds with various substituents are reacted to form the final products. mdpi.com
Table 1: Representative Analogs from Systematic Modification of a Benzamidothiazole Scaffold nih.gov
| Compound ID | Modification Site | Modification Description | Biological Activity |
| 1 | - | Parent Compound | Potent |
| 12d | Site A | 2-Bromo-5-methyl substitution | Active |
| 12e | Site A | 5-Bromo-2-methyl substitution | Active |
| des-methyl analogs | Site A | Removal of methyl groups | Inactive |
| 51 | Site C | Swapped carboxamide with sulfonamide | Inactive |
This table is illustrative and based on a related sulfamoyl benzamidothiazole, as direct systematic modification data for p-(isopropylsulfonyl)benzamide is not extensively available.
Impact of Substituent Patterns on Biological Activity
The pattern of substituents on the benzamide ring plays a pivotal role in determining the biological activity of the molecule. The electronic and steric properties of these substituents can significantly influence the compound's interaction with its biological target.
In general, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electronic distribution of the entire molecule. nih.gov For instance, in a study of imidazo[4,5-b]pyridine-based inhibitors, it was observed that the nature of the substituent (EWG vs. EDG) had a profound effect on the biological activity. nih.gov Halogen atoms, which are EWGs, are often used to modulate the properties of a lead compound. nih.gov
For p-(isopropylsulfonyl)benzamide, the following principles regarding substituent effects can be considered:
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halogens (F, Cl, Br) on the benzamide ring can enhance interactions with certain biological targets by altering the molecule's electrostatic potential. nih.gov
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase electron density in the aromatic ring, which may be favorable for other types of interactions. nih.gov
Steric Bulk: The size of the substituent is also a critical factor. Bulky substituents can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, enhance selectivity by favoring a specific binding conformation. nih.gov
Table 2: Effect of Substituents on the Larvicidal Activity of Pyridine-Linked 1,2,4-Oxadiazole Benzamides nih.gov
| Compound ID | Substituent on Aniline Ring | Larvicidal Activity at 10 mg/L (%) |
| 7a | p-tolyl | 100 |
| 7f | - | 100 |
| 7h | 2-F | - |
| 7i | 3-F | - |
| 7j | 4-F | - |
This table illustrates the impact of substituent patterns on a different series of benzamide derivatives.
Bioisosteric Replacements of Amide and Sulfonyl Moieties
Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the compound's potency, selectivity, or pharmacokinetic profile. drughunter.commdpi.com For p-(isopropylsulfonyl)benzamide, the amide and sulfonyl moieties are key candidates for bioisosteric replacement.
Amide Bond Bioisosteres: The amide bond is susceptible to hydrolysis by proteases, which can limit the oral bioavailability and in vivo stability of a drug. Common bioisosteres for the amide group include:
Heterocyclic Rings: Triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties of the amide group while offering greater metabolic stability. drughunter.com
Sulfonamides: A sulfonamide group can be a bioisostere for an amide, offering different geometric and electronic properties. ufrj.br However, in some cases, this replacement can lead to a loss of activity, as seen in the sulfamoyl benzamidothiazole study where swapping the carboxamide with a sulfonamide resulted in an inactive compound. nih.gov
Sulfonyl Group Bioisosteres: The sulfonyl group is a strong hydrogen bond acceptor and plays a crucial role in the interaction of many drugs with their targets. Potential bioisosteric replacements for the sulfonyl group include:
Phosphonates: These can mimic the tetrahedral geometry and charge distribution of the sulfonyl group.
Keto group: In some contexts, a ketone can act as a bioisostere for a sulfone, though with different electronic properties.
The choice of a bioisostere is highly context-dependent and what works for one class of compounds may not be successful for another. ufrj.br
Table 3: Examples of Bioisosteric Replacements
| Original Functional Group | Bioisosteric Replacement | Rationale | Reference |
| Carboxylic Acid | Sulfonamide | Increased lipophilicity, enhanced metabolic stability | drughunter.com |
| Amide | 1,2,4-Oxadiazole | Improved metabolic stability | nih.gov |
| Phenolic Hydroxyl | Arilsulfonamide | Similar structural and electronic properties | ufrj.br |
| Carbon | Silicon | Increased covalent radius, longer bond length, higher lipophilicity | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jbclinpharm.org This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug design and optimization.
A QSAR model is typically developed by:
Data Set Preparation: A series of structurally related compounds with known biological activities is compiled.
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For p-(isopropylsulfonyl)benzamide and its analogs, a QSAR study could identify the key physicochemical properties that govern their biological activity. For example, a QSAR study on aryl sulfonamide derivatives as Mcl-1 inhibitors successfully built models that highlighted the importance of certain structural features for inhibitory activity. qub.ac.uk Similarly, a QSAR analysis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives generated models that defined the key descriptors affecting their anticancer activity. mdpi.com
Table 4: Key Steps in a QSAR Study
| Step | Description | Example |
| 1. Data Collection | Gather a set of compounds with measured biological activity (e.g., IC50 values). | A series of sulfonamide derivatives tested against E. coli. jbclinpharm.org |
| 2. Descriptor Calculation | Compute molecular descriptors (e.g., logP, molecular weight, electronic properties). | Calculation of lipophilicity (logP) for a series of carbamate (B1207046) inhibitors. nih.gov |
| 3. Model Building | Use statistical methods to create a predictive equation. | Development of an Orthogonal Projections to Latent Structure (OPLS) model. mdpi.com |
| 4. Model Validation | Test the model's ability to predict the activity of an external set of compounds. | Y-randomization test to confirm the robustness of the QSAR model. jbclinpharm.org |
Ligand-Protein Interaction Analysis through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., p-(isopropylsulfonyl)benzamide) when bound to a specific protein target. researchgate.net This method provides valuable insights into the binding mode, affinity, and selectivity of a compound, which can guide further drug design efforts.
The docking process involves:
Preparation of Protein and Ligand Structures: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the ligand.
Docking Simulation: Using a scoring function to place the ligand into the active site of the protein in various conformations and orientations.
Analysis of Docking Poses: Evaluating the predicted binding poses based on the scoring function and identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For p-(isopropylsulfonyl)benzamide, molecular docking could be used to visualize its interaction with a hypothetical protein target. For instance, docking studies on other benzamide derivatives have revealed crucial hydrogen bonding and hydrophobic interactions within the active site of their respective targets. researchgate.netnih.gov A study on N-phenylsulfonylnicotinamide derivatives used docking to determine the probable binding model within the EGFR tyrosine kinase active site.
In a molecular docking study of aryl sulfonamide derivatives as Mcl-1 inhibitors, it was found that a hydrogen bond acceptor at the appropriate position could interact with a specific asparagine residue, leading to stronger binding and higher inhibitory activity. qub.ac.uk This type of analysis would be invaluable for optimizing the structure of p-(isopropylsulfonyl)benzamide to enhance its interaction with a target protein.
Table 5: Common Interactions Identified Through Molecular Docking
| Interaction Type | Description | Example from Related Studies |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (e.g., O, N). | The carbamoyl (B1232498) group of an inhibitor forming hydrogen bonds with the FAAH enzyme. nih.gov |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate with each other in an aqueous environment. | The dimethylamine (B145610) group of a PLK1 inhibitor forming hydrophobic interactions with leucine (B10760876) and glycine (B1666218) residues. mdpi.com |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The interaction between EWGs/EDGs on a ligand and residues in the protein's hinge region. nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | - |
Patent Landscape and Preclinical Development Perspectives
Analysis of Patent Literature for Synthetic Routes and Potential Applications
The patent literature reveals a growing interest in p-(isopropylsulfonyl)benzamide and its derivatives, with a focus on both their synthesis and their wide-ranging therapeutic applications. While a single, universally cited patent for the direct synthesis of the parent compound is not prominent, the synthetic strategies are well-established within the broader art of sulfonamide and benzamide (B126) chemistry.
A common synthetic approach involves the chlorosulfonation of a suitable benzene (B151609) derivative, followed by amination to form the sulfonamide. This can then be followed by reactions to construct the benzamide functionality. For instance, a general method involves the reaction of a p-substituted sulfonyl chloride with ammonia (B1221849) or an amine, and subsequent manipulation of other functional groups on the benzene ring to yield the final benzamide product. Chinese patent CN106336366A, while focusing on 4-(2-aminoethyl)benzenesulfonamide, describes a process of chlorosulfonation followed by amination which is a fundamental step applicable to the synthesis of such compounds. google.com
The true value of the p-(isopropylsulfonyl)benzamide scaffold, as highlighted in the patent literature, lies in its utility as a core structure for a multitude of therapeutic agents. Patents frequently describe derivatives where the benzamide or other parts of the molecule are modified to target specific biological pathways. These applications span a remarkable range of diseases, underscoring the scaffold's versatility.
Patented applications for derivatives of p-(isopropylsulfonyl)benzamide include their use as:
CCR2 Receptor Antagonists: Several patents, such as US8946218B2 and US11731981B2, disclose compounds based on this scaffold for the modulation of the C-C chemokine receptor type 2, which is implicated in inflammatory and autoimmune diseases. google.comgoogle.com
Kinase Inhibitors: The scaffold is a common feature in patents for various kinase inhibitors, which are crucial in cancer therapy. This includes inhibitors for targets like p38α mitogen-activated protein kinase and Bcl-2. nih.govgoogle.com
Carbonic Anhydrase Inhibitors: The sulfonamide group is a well-known zinc-binding group, making these compounds suitable candidates for carbonic anhydrase inhibitors, with potential applications in treating glaucoma and certain types of cancer. nih.govresearchgate.net
Analgesics: Patent WO2013081400A3 describes novel benzamide derivatives for the treatment of pain, including neuropathic and chronic pain. google.com
The following table summarizes a selection of patents and their disclosed applications for compounds related to the p-(isopropylsulfonyl)benzamide core.
| Patent Number | Disclosed Application/Therapeutic Area | Key Structural Features Mentioned |
| US8946218B2 | CCR2 Receptor Antagonists for inflammatory diseases. google.com | Pyrazolo[4,3-d]pyrimidin-5-yl derivatives. google.com |
| US11731981B2 | CCR2 Receptor Antagonists. google.com | Substituted heterocyclic compounds. google.com |
| WO2018027097A1 | Bcl-2 Inhibitors for cancer therapy. google.com | N-(phenylsulfonyl)benzamides. google.com |
| WO2013081400A3 | Treatment of pain and itching. google.com | Novel benzamide derivatives. google.com |
| US7202368B2 | Preparation of 4-(benzimidazolylmethylamino) benzamidines. google.com | Benzimidazole (B57391) derivatives. google.com |
Identification of p-(isopropylsulfonyl)benzamide Derivatives in Preclinical Research
The therapeutic potential suggested in patent literature is being actively explored in preclinical research. A number of derivatives of p-(isopropylsulfonyl)benzamide have shown promising activity in various experimental models, solidifying the importance of this chemical scaffold.
One notable area of investigation is in oncology. For example, a derivative, VX-970 (M6620), which incorporates the 5-(4-(isopropylsulfonyl)phenyl) moiety, has been identified as a potent inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase. nih.gov ATR is a critical component of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. nih.gov Preclinical studies have demonstrated the potential of ATR inhibitors in treating various cancers. nih.gov
Another significant area of research is in the development of inhibitors for other protein kinases. Derivatives of 4-(pyridin-4-yloxy)benzamide have been synthesized and evaluated for their anticancer activity, with some compounds showing potent inhibitory effects against cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.gov The structure-activity relationship studies in this research highlight the importance of the benzamide and the substituted pyridinoxy moieties for biological activity. nih.gov
Furthermore, the p-(isopropylsulfonyl)benzamide core has been utilized in the design of inhibitors for other important cancer targets. Research into novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives has yielded potent carbonic anhydrase inhibitors with broad-spectrum anticancer activity. nih.govresearchgate.net One derivative, compound 7h (a dimethylated derivative), showed significant inhibitory activity against carbonic anhydrase IX and XII and promising anticancer activity across a panel of 60 cancer cell lines. nih.gov
The following table details some of the preclinical research findings for derivatives of p-(isopropylsulfonyl)benzamide.
| Derivative Class/Compound | Target/Disease Area | Key Preclinical Findings | Reference |
| VX-970 (M6620) | ATR Kinase Inhibition (Cancer) | Potent ATR inhibitor, enhances toxicity of DNA damaging chemotherapy in preclinical cancer models. nih.gov | nih.gov |
| 4-(pyridin-4-yloxy)benzamide derivatives | c-Met Kinase Inhibition (Cancer) | Compound 40 showed excellent activity against A549, HeLa, and MCF-7 cell lines with IC50 values of 1.03, 1.15, and 2.59 µM, respectively. nih.gov | nih.gov |
| N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives | Carbonic Anhydrase Inhibition (Cancer) | Compound 7h exhibited broad-spectrum anticancer activity with GI50 values ranging from 0.361 to 9.21 µM across 60 cell lines. nih.gov | nih.gov |
| N-phenyl benzamide derivatives | p38α MAPK Inhibition (Inflammatory Diseases, Cancer) | Identified as potent inhibitors of p38α mitogen-activated protein kinase. nih.gov | nih.gov |
| 2-Sulfanylquinazolin-4(3H)-one derivatives | Multi-kinase Inhibition (Cancer) | Compound 5d showed broad-spectrum anticancer activity against multiple cell lines (IC50 = 1.94–7.1 µM). mdpi.com | mdpi.com |
Opportunities for Novel Therapeutic Lead Identification
The extensive patenting and preclinical investigation of p-(isopropylsulfonyl)benzamide derivatives highlight a fertile ground for the identification of novel therapeutic leads. The scaffold's proven ability to interact with a diverse range of biological targets presents several avenues for future drug discovery efforts.
One significant opportunity lies in the further exploration of kinase inhibition. While research has focused on targets like ATR and c-Met, the benzamide scaffold could be adapted to target other kinases implicated in diseases ranging from cancer to neurodegenerative disorders. The modular nature of the molecule allows for systematic modifications to optimize potency and selectivity for specific kinase targets. nih.gov
The role of CCR2 in a variety of inflammatory conditions, including atherosclerosis, multiple sclerosis, and diabetic nephropathy, suggests that the development of more potent and selective CCR2 antagonists based on the p-(isopropylsulfonyl)benzamide core is a promising strategy. Further optimization of the existing patented compounds could lead to clinical candidates with improved pharmacokinetic and pharmacodynamic profiles.
Moreover, the potential of these compounds as carbonic anhydrase inhibitors could be expanded beyond oncology. For instance, exploring their efficacy in neurological disorders where pH regulation is crucial, such as epilepsy, could be a valuable research direction. The inherent drug-like properties of many benzamide derivatives make them attractive starting points for such investigations.
Future Research Directions
Exploration of Undiscovered Biological Targets for p-(isopropylsulfonyl)benzamide Analogues
The benzenesulfonamide (B165840) moiety is a well-established pharmacophore present in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. nih.gov Analogues have been reported to possess anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others. nih.gov This diversity suggests that p-(isopropylsulfonyl)benzamide analogues may interact with a variety of undiscovered biological targets.
A notable example of a known target for a molecule containing the p-(isopropylsulfonyl)phenyl group is the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a critical protein in the DNA damage response (DDR) pathway. nih.gov The inhibitor VX-970 (M6620) incorporates this sulfonylphenyl moiety, highlighting the potential for designing analogues that target other kinases within the DDR and related cell signaling pathways. nih.gov
Future research should prioritize screening libraries of p-(isopropylsulfonyl)benzamide derivatives against a wide panel of enzymes, receptors, and ion channels. Given the established activity of sulfonamides, key target classes to explore include:
Protein Kinases: Beyond ATR, hundreds of other kinases are involved in human disease, representing a vast area for target discovery.
Carbonic Anhydrases: Various sulfonamides are potent inhibitors of these enzymes, which are implicated in conditions like glaucoma and cancer. nih.gov
Proteases: These enzymes are crucial in viral replication and cancer progression.
Androgen Receptor (AR): The interaction between the AR and its coactivator proteins is a critical driver in prostate cancer, and bis-benzamide structures have shown inhibitory activity in this area, suggesting a potential avenue for exploration. mdpi.com
Systematic screening and target deconvolution studies will be essential to identify novel, high-value biological targets for this class of compounds, potentially leading to first-in-class medicines for a range of diseases.
Development of Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of simple sulfonamides is often straightforward, typically involving the reaction of a sulfonyl chloride with an amine. impactfactor.orgresearchgate.net However, to fully explore the chemical space around the p-(isopropylsulfonyl)benzamide core and create more complex, potent, and selective analogues, the development and application of advanced synthetic methodologies are crucial.
Future efforts should focus on techniques that allow for precise control over molecular architecture and the introduction of diverse functional groups. Promising areas include:
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling and C-H activation/sulfonamidation reactions offer powerful tools for creating novel carbon-sulfur and carbon-nitrogen bonds under mild conditions, enabling the synthesis of previously inaccessible derivatives. researchgate.net
Flow Chemistry: Continuous flow reactors can improve the safety, efficiency, and scalability of reactions involving hazardous reagents or intermediates. This is particularly relevant for multi-step syntheses of complex molecules.
Photoredox Catalysis: Using light to drive chemical reactions, this method provides unique pathways for bond formation and functional group manipulation, often with high selectivity and functional group tolerance.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of sulfonamide derivatives. researchgate.net
By embracing these modern synthetic strategies, chemists can rapidly generate diverse libraries of complex p-(isopropylsulfonyl)benzamide derivatives, which are essential for robust structure-activity relationship (SAR) studies and the identification of clinical candidates.
Table 1: Advanced Synthetic Strategies for Sulfonamide Derivatives
| Methodology | Description | Potential Advantage |
| Palladium-Catalyzed Cross-Coupling | Forms C-N or C-S bonds using a palladium catalyst to couple sulfonyl moieties with various organic partners. researchgate.net | High efficiency and functional group tolerance. |
| C-H Activation/Sulfonamidation | Directly converts a C-H bond to a C-N bond with a sulfonyl group, avoiding pre-functionalization steps. researchgate.net | Increases step-economy and allows for late-stage functionalization. |
| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat reactions. researchgate.net | Reduced reaction times and often improved yields. |
| Flow Chemistry | Performs reactions in a continuous stream rather than a batch. | Enhanced safety, scalability, and process control. |
Integration of Multi-Omics Data in Mechanistic Studies
Understanding the precise mechanism of action of a drug candidate is fundamental to its development. While identifying a primary biological target is the first step, a comprehensive view requires understanding the compound's downstream effects on cellular systems. The integration of multi-omics data provides a powerful, unbiased approach to achieve this. nih.gov
For novel p-(isopropylsulfonyl)benzamide analogues, a multi-omics strategy would involve treating relevant cell models with the compound and subsequently analyzing changes across multiple molecular layers:
Transcriptomics (RNA-seq): Measures changes in gene expression, revealing which signaling pathways are activated or inhibited by the compound.
Proteomics: Quantifies changes in the levels of thousands of proteins, identifying alterations in the abundance of the drug target, its substrates, and downstream effectors. nih.gov
Metabolomics: Analyzes shifts in cellular metabolites, providing a functional readout of changes in metabolic pathways and cellular state. nih.gov
Phosphoproteomics: Specifically identifies changes in protein phosphorylation, offering direct insight into the modulation of kinase signaling networks. nih.gov
By integrating these datasets, researchers can build a detailed molecular map of a compound's effects, confirm its on-target activity, identify potential off-target effects, discover biomarkers for patient selection, and gain deeper insights into the biological consequences of inhibiting a specific target. nih.gov This approach was successfully used to show that chemical reprogramming can rejuvenate cells by upregulating mitochondrial oxidative phosphorylation, demonstrating the power of multi-omics in elucidating complex cellular changes. nih.gov
Rational Design of Next-Generation Analogues for Enhanced Efficacy
The ultimate goal of medicinal chemistry is the rational design of molecules with optimized properties. Starting with a lead compound like a p-(isopropylsulfonyl)benzamide analogue, iterative cycles of design, synthesis, and testing are used to improve potency, selectivity, and pharmacokinetic properties. walisongo.ac.id
The development of the ATR inhibitor VX-970 serves as an excellent template for this process. nih.gov Rational design in this context involves:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the p-(isopropylsulfonyl)benzamide scaffold—such as the benzamide (B126) nitrogen substituent or the isopropyl group—and measuring the effect on biological activity. This helps to identify which chemical features are critical for target engagement. mdpi.comnih.gov
Computational Modeling and Docking: Using the three-dimensional structure of the target protein to predict how different analogues will bind. This allows chemists to prioritize the synthesis of compounds that are most likely to have high affinity and selectivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structures with biological activity. frontiersin.org These models can predict the potency of virtual compounds, further guiding synthetic efforts.
By applying these principles, next-generation analogues can be engineered. For instance, modifications can be designed to form additional hydrogen bonds or hydrophobic interactions within the target's binding site, thereby increasing binding affinity and efficacy. Furthermore, physicochemical properties can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to a more effective and safer drug candidate. walisongo.ac.id
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of p-(isopropylsulfonyl)benzamide?
The synthesis of p-(isopropylsulfonyl)benzamide typically involves sulfonylation reactions. A representative procedure includes reacting piperazine derivatives with isopropylsulfonyl groups under controlled conditions. For example, (S)-benzyl derivatives can be synthesized by coupling acrylamido intermediates with 1-(isopropylsulfonyl)piperazine using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalysts) is critical to achieving high yields.
Q. How can researchers verify the purity and structural integrity of p-(isopropylsulfonyl)benzamide?
Analytical characterization relies on a combination of techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substituent positions (e.g., sulfonyl and benzamide groups) .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- Chromatography: Reverse-phase HPLC with UV detection ensures purity (>95%) by identifying residual solvents or byproducts .
- Melting Point Analysis: Consistent melting points across recrystallized batches indicate purity; discrepancies suggest impurities or polymorphic forms .
Q. What solvent systems are optimal for recrystallizing p-(isopropylsulfonyl)benzamide?
Recrystallization protocols often use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by gradual cooling. For example, a 77% recovery rate was achieved using hot filtration and vacuum-assisted drying, though losses may occur due to procedural errors (e.g., spillage during transfer) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the bioactivity of p-(isopropylsulfonyl)benzamide derivatives?
Density Functional Theory (DFT) calculations and molecular docking studies can predict binding affinities to target proteins (e.g., enzymes or receptors). Parameters like electron density at the sulfonyl group and steric effects from the isopropyl moiety influence interactions. Machine learning classifiers, as used in variant analysis for genetic studies, may also identify structure-activity relationships (SAR) by correlating substituent patterns with inhibitory potency .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition assays may arise from variations in assay conditions (e.g., pH, ionic strength). Researchers should:
Q. How can isotopic labeling enhance mechanistic studies of p-(isopropylsulfonyl)benzamide in metabolic pathways?
Incorporating stable isotopes (e.g., ¹³C or ²H) into the benzamide or sulfonyl group enables tracking via mass spectrometry or NMR. For instance, ¹³C-labeled compounds can elucidate metabolic turnover rates in cell cultures, while deuterated analogs improve pharmacokinetic profiling .
Q. What experimental designs mitigate interference from structural analogs in SAR studies?
To distinguish the activity of p-(isopropylsulfonyl)benzamide from analogs (e.g., N-cyclohexyl benzenesulfonamide):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
